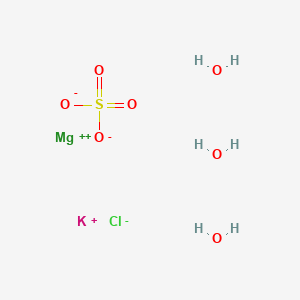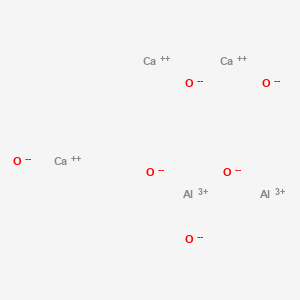
Kainite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kainite is a naturally occurring mineral that belongs to the class of sulfate minerals. Its chemical formula is KMg(SO₄)Cl·3H₂O, indicating that it is a hydrated potassium-magnesium sulfate-chloride. This compound is typically found in evaporite deposits and is known for its solubility in water. It was first discovered in the Stassfurt salt mines in Germany in 1865 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kainite can be synthesized through the reaction of potassium chloride (KCl) and magnesium sulfate (MgSO₄) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{KCl} + \text{MgSO₄} + 3\text{H₂O} \rightarrow \text{KMg(SO₄)Cl·3H₂O} ]
Industrial Production Methods
Industrially, this compound is often obtained from natural sources such as potash deposits. The extraction process involves the evaporation of brine solutions containing this compound, followed by crystallization. The natural process involves the conversion of mined this compound into intermediate products like schoenite, which can then be further processed to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Kainite undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form potassium sulfate (K₂SO₄), magnesium sulfate (MgSO₄), and hydrochloric acid (HCl).
Hydrolysis: In the presence of water, this compound can hydrolyze to form epsomite (MgSO₄·7H₂O) and sylvite (KCl).
Common Reagents and Conditions
Water: Used in hydrolysis reactions to decompose this compound into its constituent salts.
Heat: Applied in decomposition reactions to break down this compound into simpler compounds.
Major Products Formed
- Potassium sulfate (K₂SO₄)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- Epsomite (MgSO₄·7H₂O)
- Sylvite (KCl)
Aplicaciones Científicas De Investigación
Kainite has a wide range of applications in scientific research, including:
Chemistry
- Source of Potassium and Magnesium : this compound is used as a source of potassium and magnesium compounds in various chemical reactions and processes .
Biology
- Fertilizer : Due to its high potassium and magnesium content, this compound is used as a fertilizer to enhance soil fertility and promote plant growth .
Medicine
- Pharmaceuticals : this compound-derived compounds are used in the formulation of certain pharmaceutical products.
Industry
Mecanismo De Acción
The mechanism by which kainite exerts its effects is primarily through its solubility and ion exchange properties. When dissolved in water, this compound releases potassium, magnesium, sulfate, and chloride ions. These ions can interact with various molecular targets and pathways, influencing processes such as nutrient uptake in plants and chemical reactions in industrial applications .
Comparación Con Compuestos Similares
Kainite is often compared with other sulfate minerals such as:
- Carnallite (KMgCl₃·6H₂O) : Similar to this compound but contains more water molecules and chloride ions.
- Langbeinite (K₂Mg₂(SO₄)₃) : Contains more sulfate ions and is used as a fertilizer.
- Epsomite (MgSO₄·7H₂O) : A hydrated magnesium sulfate used in various applications.
Uniqueness
This compound’s unique combination of potassium, magnesium, sulfate, and chloride ions makes it particularly valuable as a multi-nutrient fertilizer and a source of essential minerals in various industrial processes .
Propiedades
Número CAS |
1318-72-5 |
|---|---|
Fórmula molecular |
ClH6KMgO7S |
Peso molecular |
248.97 g/mol |
Nombre IUPAC |
magnesium;potassium;chloride;sulfate;trihydrate |
InChI |
InChI=1S/ClH.K.Mg.H2O4S.3H2O/c;;;1-5(2,3)4;;;/h1H;;;(H2,1,2,3,4);3*1H2/q;+1;+2;;;;/p-3 |
Clave InChI |
BMQVDVJKPMGHDO-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.[O-]S(=O)(=O)[O-].[Mg+2].[Cl-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)








